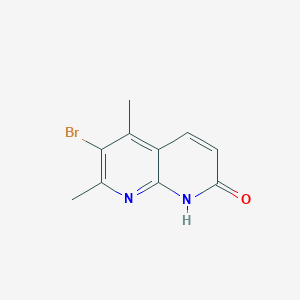

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Descripción

Propiedades

IUPAC Name |

6-bromo-5,7-dimethyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-5-7-3-4-8(14)13-10(7)12-6(2)9(5)11/h3-4H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSAGRFNLWDYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)NC2=NC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 1,8-Naphthyridine Precursors

Bromination is commonly achieved using bromine or N-bromosuccinimide (NBS) in acidic media such as acetic acid or phosphorus tribromide (POBr₃). This step selectively introduces a bromine atom at the 6-position of the naphthyridine ring due to electronic and steric factors.

- For example, bromination of 1,8-naphthyridine derivatives with bromine in acetic acid yields 6-bromo-substituted products with good regioselectivity.

- Phosphorus tribromide (POBr₃) is also effective for bromination of hydroxylated naphthyridines, facilitating the formation of bromo-naphthyridine intermediates.

Introduction of Methyl Groups

Methyl groups at the 5 and 7 positions are typically introduced via methylation reactions using methyl iodide or dimethyl sulfate on hydroxyl or amino precursors. Alternatively, methyl-substituted starting materials can be employed prior to cyclization.

Cyclization and Formation of the Naphthyridin-2-ol Core

The formation of the 1,8-naphthyridin-2-ol core is achieved by cyclization reactions involving amino and carbonyl functionalities.

- A typical method involves the reaction of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or basic catalysis to form the bicyclic naphthyridine structure.

- Ionic liquids such as choline hydroxide in water have been reported to catalyze the Friedlander reaction efficiently, yielding 1,8-naphthyridine derivatives in high yield and under mild conditions.

Purification Techniques

Purification of the target compound is generally achieved by flash column chromatography using solvent gradients such as ethyl acetate/petroleum ether or methanol/dichloromethane mixtures.

- For example, flash chromatography eluting initially with 50-100% ethyl acetate in petroleum ether, followed by 5-10% methanol in dichloromethane, has been used to purify bromo-substituted naphthyridine derivatives.

- Extraction with organic solvents like diethyl ether and washing with brine help remove impurities prior to chromatography.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination | Br₂ in AcOH or POBr₃ | Selective 6-bromo substitution | High regioselectivity |

| Methylation | Methyl iodide or dimethyl sulfate, K₂CO₃/DMF | Introduction of 5,7-dimethyl groups | Mild conditions, good yields |

| Cyclization (Friedlander) | 2-Aminopyridine + carbonyl compound, ChOH/H₂O | Formation of 1,8-naphthyridin-2-ol core | High yields (>90%), green catalysis |

| Purification | Flash chromatography (EtOAc/petroleum ether) | Pure this compound | Standard chromatographic techniques |

Research Findings and Optimization

- The use of biocompatible ionic liquids as catalysts in aqueous media has improved the environmental profile and efficiency of the cyclization step, achieving gram-scale synthesis with excellent yields.

- Bromination using N-bromosuccinimide provides a controlled and safer alternative to elemental bromine, with comparable regioselectivity and yields.

- Methylation under mild basic conditions avoids side reactions and ensures selective substitution at desired positions.

- Purification protocols have been optimized to minimize product loss and achieve high purity suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Substitution: Formation of 6-amino-5,7-dimethyl-1,8-naphthyridin-2-ol or 6-thio-5,7-dimethyl-1,8-naphthyridin-2-ol.

Oxidation: Formation of 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-one.

Reduction: Formation of 5,7-dimethyl-1,8-naphthyridin-2-ol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol has been explored for its potential as an antimicrobial agent. Studies show that derivatives of this compound exhibit significant activity against various bacterial strains, making it a promising scaffold for drug development targeting infections .

Anticancer Properties : The compound has also been investigated for its anticancer effects. Research indicates that it can inhibit the proliferation of cancer cells in vitro. For instance, derivatives have shown IC50 values comparable to established anticancer drugs, indicating their potential effectiveness .

Materials Science

In materials science, this compound serves as a precursor for developing materials with specific optical properties. It is incorporated into polymer matrices or small molecules to enhance photoluminescence and electroluminescence in devices such as light-emitting diodes (LEDs) .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing novel detection and quantification methods. Its unique structure allows it to act as a reference standard in quality control processes within pharmaceutical formulations .

Table 1: Summary of Biological Activities

Example Studies

- Anticancer Study : A series of naphthyridine derivatives were synthesized and evaluated against human breast cancer cell lines (MCF7). Some compounds displayed IC50 values lower than established drugs like staurosporine, indicating strong anticancer potential .

- Antimicrobial Research : Research demonstrated that derivatives of this compound possess significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotics .

- Material Science Application : The incorporation of this compound into polymeric matrices resulted in materials with improved photonic properties suitable for use in advanced display technologies .

Mecanismo De Acción

The mechanism of action of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl group at the 2nd position may form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparación Con Compuestos Similares

Key Observations:

Functional Group Impact: The hydroxyl group in this compound enhances solubility compared to halogen-only analogs like 6-Bromo-2-chloro-1,8-naphthyridine but reduces membrane permeability relative to amine derivatives (e.g., 6-Bromo-1,8-naphthyridin-2-amine) .

Halogen Effects :

- Bromine at C6 is a common feature, but its pairing with chlorine (e.g., 6-Bromo-2-chloro-1,8-naphthyridine) amplifies electrophilic reactivity, making such compounds prone to nucleophilic substitution .

Ring Saturation: Tetrahydro derivatives (e.g., 5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol) exhibit conformational flexibility, which may improve binding to protein pockets compared to planar aromatic systems .

Actividad Biológica

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol is a compound within the naphthyridine family that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A bicyclic structure with nitrogen atoms.

- A bromine substituent at the 6-position.

- Two methyl groups at the 5 and 7 positions.

- A hydroxyl group at the 2-position.

These structural components contribute to its reactivity and biological activity, particularly through hydrogen bonding and halogen interactions which can influence enzyme activity and receptor modulation.

The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with various molecular targets:

- The hydroxyl group can form hydrogen bonds with biological macromolecules.

- The bromine atom may participate in halogen bonding, enhancing interactions with proteins involved in metabolic pathways.

Biological Activities

Research has indicated that compounds in the naphthyridine class exhibit a range of biological activities including:

- Anticancer properties : Preliminary studies suggest that this compound may inhibit certain enzymes and modulate signaling pathways relevant to cancer.

- Antimicrobial effects : Similar naphthyridine derivatives have demonstrated antibacterial and antifungal activities .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of naphthyridine derivatives, including this compound:

- Anticancer Activity : In vitro evaluations showed that related naphthyridine compounds exhibited significant cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating effective inhibition comparable to established drugs like staurosporine .

- Mechanistic Studies : Investigations into the mode of action revealed that certain naphthyridine derivatives could sequester divalent metal cations, impacting cellular processes critical for cancer cell survival .

- Pharmaceutical Applications : The compound is being explored as a lead structure for drug development targeting specific diseases due to its promising biological activity profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via condensation reactions or functional group transformations. For example, bromination of pre-formed naphthyridine scaffolds (e.g., using bromine sources like PBr₃ or HBr under reflux) is a common approach. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and stoichiometry significantly impact yields. Evidence from naphthyridine derivatives shows that refluxing in acetic acid with phenylhydrazine yields products with >88% purity after recrystallization .

- Key Parameters :

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80–100 | H₂SO₄ | 65–75 | >95 |

| THF | -78 (Li-based) | EtLi | 90–95 | >97 |

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming substituent positions and bromine integration. For example, ¹H NMR of analogous compounds shows distinct peaks for methyl groups (δ 1.43 ppm) and aromatic protons (δ 7.34–8.05 ppm) . Mass spectrometry (HRMS/ESI-QTOF) validates molecular weight (e.g., [M+H]+ at 187.1235 matches theoretical 187.1230) . IR spectroscopy identifies functional groups like hydroxyl (ν ~3000–3500 cm⁻¹) and carbonyl (ν ~1600 cm⁻¹) .

Q. How can researchers purify this compound, and what challenges arise during crystallization?

- Answer : Recrystallization using ethanol or methanol is preferred due to the compound’s moderate solubility. Challenges include polymorphism (multiple crystal forms) and residual solvent retention. Column chromatography (silica gel, toluene:acetone 10:3) effectively removes byproducts like triphenylphosphine oxide .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

- Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but steric hindrance from the 5,7-dimethyl groups may reduce reaction rates. Computational studies on similar naphthyridines suggest that electron-withdrawing substituents (e.g., Br) activate the ring for nucleophilic substitution, while methyl groups increase hydrophobicity, affecting solubility in polar solvents .

Q. What methodologies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic effects like tautomerism. Variable-temperature NMR or deuterated solvent swaps can clarify such issues. For mass spectrometry, isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) must align with theoretical distributions .

Q. How can researchers optimize reaction conditions to minimize dehalogenation or demethylation side reactions?

- Answer : Avoiding strong bases (e.g., NaOH) at high temperatures prevents demethylation. For bromine retention, use mild reducing agents (e.g., Pd/C with H₂ at low pressure) and monitor reactions via TLC. Studies on analogous compounds show that dehalogenation is minimized in non-polar solvents like toluene .

Q. What strategies validate the biological activity of this compound derivatives against bacterial targets?

- Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with Cl or modifying methyl groups) and testing against Gram-positive/negative bacteria. Fluoronaphthyridine analogs demonstrate enhanced antibacterial activity due to improved membrane permeability .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?

- Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via HPLC at 25°C/40°C.

- Thermal Stability : Use TGA/DSC to determine decomposition points (e.g., >300°C for crystalline forms) .

Q. What computational tools predict the electronic properties of this compound for material science applications?

- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model HOMO-LUMO gaps and charge distribution. For example, bromine’s electron-withdrawing effect lowers the LUMO, enhancing n-type semiconductor potential .

Data Interpretation Tables

Table 1 : Comparative Yields of Naphthyridine Derivatives

| Synthetic Route | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chalcon condensation | Phenylhydrazine, AcOH, reflux | 88 | >95 | |

| Alkylamine coupling | EtOH, reflux | 91 | >97 | |

| Bromination | HBr, DCM, RT | 75 | >90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.